

cross-reactivity studies of 4-(Dimethoxymethyl)pyrimidin-2-amine based compounds

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Compound of Interest

Compound Name: 4-(Dimethoxymethyl)pyrimidin-2-amine

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Dimethoxymethyl)pyrimidin-2-amine Based Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region has led to the development of numerous clinical candidates and approved drugs. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or complex polypharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its progression as a therapeutic agent or a chemical probe.

This guide provides an in-depth, comparative analysis of the cross-reactivity of aminopyrimidine-based compounds, using a library of analogs structurally related to **4-(Dimethoxymethyl)pyrimidin-2-amine** as a central case study. We will delve into the experimental methodologies for assessing kinase selectivity, present and compare quantitative data from large-scale kinase panels, and discuss the broader implications of off-target effects, including those beyond the kinome. Our objective is to equip you with the insights and practical

knowledge to design, execute, and interpret cross-reactivity studies for your own pyrimidine-based compounds.

The Landscape of Kinase Inhibitor Selectivity Profiling

The assessment of a kinase inhibitor's selectivity is a critical step in its development. A variety of robust, high-throughput methods are available to profile compounds against large panels of kinases, providing a comprehensive view of their interaction landscape. Two of the most widely used platforms for this purpose are radiometric activity-based assays and competition binding assays.

1. Radiometric Kinase Activity Assays (e.g., Eurofins KinaseProfiler™)

This method directly measures the catalytic activity of a kinase. The assay quantifies the transfer of a radiolabeled phosphate group (from γ -³³P]-ATP) to a specific substrate peptide or protein. A reduction in the radioactive signal in the presence of an inhibitor indicates a decrease in kinase activity. These assays are typically run at or near the ATP K_m for each kinase, providing a sensitive measure of inhibition under conditions of physiological relevance for ATP concentration.

2. Competition Binding Assays (e.g., DiscoverX KINOMEscan™)

This technology relies on a competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, often using a DNA-tagged kinase and qPCR. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction. A key advantage of this method is that it is independent of ATP, allowing for the determination of intrinsic binding affinities (Kd).

Comparative Kinome Profiling: An Aminopyrimidine Case Study

To illustrate the principles of cross-reactivity analysis, we will examine the kinase selectivity data from a library of 21 aminopyrimidine analogs, as reported by Drewry et al. (2021) in the Journal of Medicinal Chemistry.^{[1][2][3]} While the specific compound 4-

(Dimethoxymethyl)pyrimidin-2-amine was not included in this library, the analogs share the core 2-aminopyrimidine scaffold and provide a rich dataset for understanding structure-activity relationships with respect to selectivity.

For a broader context, we will compare the selectivity of these aminopyrimidine analogs with two well-characterized, FDA-approved kinase inhibitors that also feature a pyrimidine core: Dasatinib and Imatinib. Data for these compounds is publicly available through the HMS LINCS Project.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data Summary: Aminopyrimidine Analogs vs. Reference Inhibitors

The following table summarizes the kinase inhibition data for a selection of the 21 aminopyrimidine analogs from Drewry et al. (2021) against a panel of 16 kinases, as determined by a radiometric assay (Eurofins). The data is presented as the percentage of control (% Control) at a 1 μ M compound concentration; lower values indicate stronger inhibition. For comparison, KINOMEscan data for Dasatinib and Imatinib at 1 μ M are also included.

Kinase	Compound 1 (% Ctrl)	Compound 7 (% Ctrl)	Compound 15 (% Ctrl)	Dasatinib (% Ctrl)	Imatinib (% Ctrl)
AAK1	2	1	1	0.1	12
AURKB	3	1	1	0.1	42
BMP2K	1	1	1	0.1	55
DRAK1	1	1	1	0.1	38
DRAK2	1	1	1	0.1	51
IKBKE	2	1	1	0.1	48
JAK2	4	2	2	1	31
MARK1	1	1	1	0.1	50
MARK2	1	1	1	0.1	45
MARK3	1	1	1	0.1	43
MARK4	1	1	1	0.1	49
MLK1	1	1	1	0.1	40
MLK3	1	1	1	0.1	35
NUAK1	1	1	1	0.1	47
TBK1	1	1	1	0.1	46
ULK1	1	1	1	0.1	39

Note: The full dataset for the 21 aminopyrimidine analogs can be found in the supplementary information of Drewry et al., J Med Chem 2021, 64 (17), 13186–13200.[1][2][3] Dasatinib and Imatinib data are from the HMS LINCS KINOMEscan database.[4][5][6][7][8]

Experimental Protocols

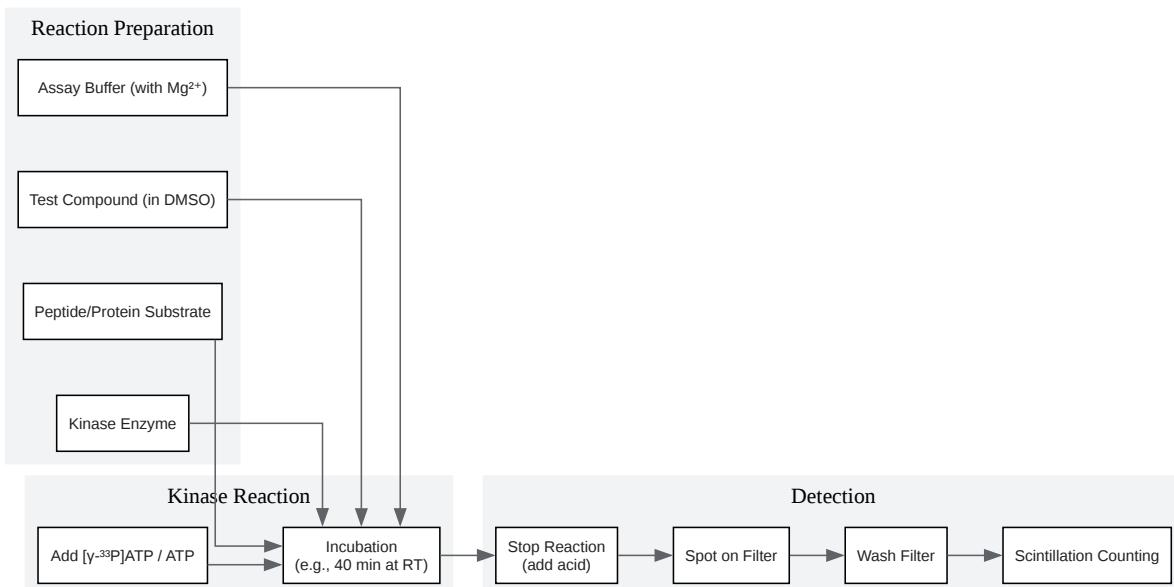
Radiometric Kinase Assay (Eurofins KinaseProfiler™)

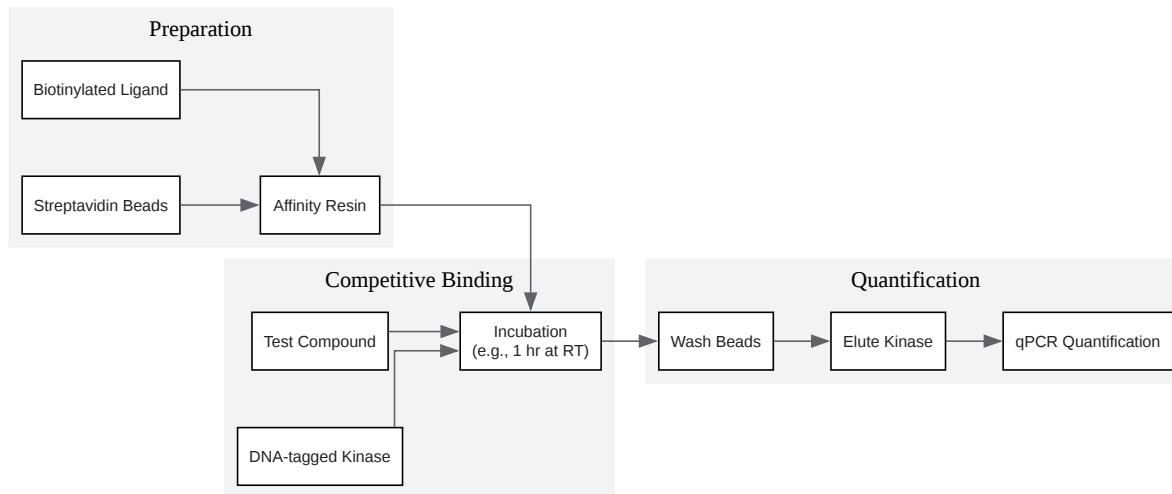
A detailed protocol for a representative radiometric kinase assay is provided below.

Principle: This assay quantifies the activity of a given kinase by measuring the incorporation of ^{33}P from $[\gamma-^{33}\text{P}]\text{ATP}$ into a specific peptide or protein substrate.

Step-by-Step Methodology:

- **Reaction Setup:** The kinase, a specific substrate, and the test compound (dissolved in DMSO) are incubated in a buffer solution containing Mg^{2+} .
- **Initiation:** The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and $[\gamma-^{33}\text{P}]\text{ATP}$.
- **Incubation:** The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 40 minutes at room temperature).
- **Termination:** The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).
- **Separation:** An aliquot of the reaction mixture is spotted onto a filter membrane that binds the phosphorylated substrate.
- **Washing:** The filter is washed multiple times to remove unreacted $[\gamma-^{33}\text{P}]\text{ATP}$.
- **Detection:** The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity remaining in the presence of the test compound is calculated relative to a vehicle (DMSO) control.





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Workflow for a typical competition binding assay.

Discussion and Interpretation of Cross-Reactivity Data

The data presented in the table reveals several key insights into the cross-reactivity of aminopyrimidine-based kinase inhibitors. The aminopyrimidine analogs from the study by Drewry et al. exhibit potent inhibition of a number of kinases at 1 μ M, indicating a degree of promiscuity. [1][2][3] This is not unexpected, as the 2-aminopyrimidine scaffold is known to interact with the highly conserved ATP-binding site of many kinases.

In contrast, while also a potent multi-kinase inhibitor, Dasatinib shows a distinct and generally more potent inhibition profile across this panel. Imatinib, on the other hand, is significantly more selective, with much weaker inhibition of most of these kinases at the same concentration. This highlights the critical role that substitutions on the pyrimidine core play in determining the overall selectivity profile of an inhibitor.

For a compound like **4-(Dimethoxymethyl)pyrimidin-2-amine**, which has not been extensively profiled, this comparative data suggests that it is likely to inhibit multiple kinases. The dimethoxymethyl group at the 4-position will influence the shape and electronic properties of the molecule, which will in turn dictate its specific set of off-targets. To truly understand its cross-reactivity, it would be essential to screen it against a broad kinase panel, such as the DiscoverX scanMAX, which covers over 450 kinases.

Beyond the Kinome: The Importance of Broader Off-Target Profiling

While kinase cross-reactivity is a primary concern for pyrimidine-based inhibitors, it is crucial to recognize that these compounds can also interact with other protein families. The pyrimidine core, and the broader chemical space it occupies, can lead to interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.

For example, some aminopyrimidine derivatives have been reported to have activity at histamine receptors, and other related heterocyclic compounds have shown effects on ion channels. [9] These off-target interactions can have significant pharmacological consequences and may contribute to unexpected side effects. Therefore, for a comprehensive safety assessment, lead compounds should be subjected to broader off-target screening panels that include a diverse range of protein targets. Services such as the Eurofins SafetyScreen panels provide a standardized way to assess these potential liabilities early in the drug discovery process.

Conclusion and Recommendations

The 2-aminopyrimidine scaffold is a powerful and versatile starting point for the design of kinase inhibitors. However, as with all kinase inhibitors that target the ATP-binding site, cross-reactivity is a key consideration that must be addressed throughout the discovery and development process.

For researchers working with **4-(Dimethoxymethyl)pyrimidin-2-amine** or its analogs, we recommend the following:

- **Comprehensive Kinase Profiling:** Screen your lead compounds against a broad kinase panel (e.g., >400 kinases) to obtain a comprehensive understanding of their selectivity.

- Orthogonal Assay Formats: Utilize both activity-based and binding assays to confirm on-target and off-target interactions.
- Broader Off-Target Screening: As your compounds advance, consider profiling them against a panel of non-kinase targets to identify potential safety liabilities.
- Structure-Guided Design: Use the cross-reactivity data to inform the next round of chemical synthesis, with the goal of designing out unwanted off-target activities while maintaining or improving on-target potency.

By taking a systematic and data-driven approach to understanding and managing cross-reactivity, you can increase the likelihood of developing safe and effective therapeutic agents and high-quality chemical probes.

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